molecular formula C21H17NO6 B2441080 (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate CAS No. 887888-81-5

(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate

Cat. No.: B2441080
CAS No.: 887888-81-5
M. Wt: 379.368
InChI Key: LDQRUDUCFRDOAO-NTMALXAHSA-N
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Description

(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate is a synthetic chemical reagent designed for research applications, integrating a benzofuran scaffold and an acrylamide linker. The benzofuran core is a privileged structure in medicinal chemistry, featured in various bioactive molecules and pharmaceuticals, and is frequently explored for its antimicrobial and anticancer properties . The incorporation of a benzo[d][1,3]dioxole (piperonyl) group and an acrylamide moiety is a strategy seen in compounds developed as potassium channel openers, such as KCNQ2 openers, which are investigated for modulating neuronal excitability . The (Z)-configured acrylamido linkage and the ethyl ester carboxylate group provide distinct stereochemistry and functional handles for further chemical diversification, making this compound a versatile intermediate. Its primary research value lies in its potential as a building block for the synthesis of more complex molecules and for use in small-molecule screening campaigns aimed at drug discovery and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-2-25-21(24)20-19(14-5-3-4-6-15(14)28-20)22-18(23)10-8-13-7-9-16-17(11-13)27-12-26-16/h3-11H,2,12H2,1H3,(H,22,23)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQRUDUCFRDOAO-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Acyl Sulfonate Intermediate

The benzofuran core is synthesized through a cyclization-decarboxylation reaction starting from substituted salicylaldehyde derivatives. As detailed in Process C of Patent WO2011099010A1, salicylaldehyde analogs are converted to acyl sulfonates using tosyl chloride in dichloroethane at 75–80°C. For example, 5-chloro-2-hydroxybenzaldehyde undergoes sulfonation to form the activated intermediate, which subsequently cyclizes under reflux with an organic base (e.g., triethylamine) to yield ethyl benzofuran-2-carboxylate.

Reaction Conditions :

  • Solvent : Dichloroethane or toluene
  • Temperature : 75–80°C (sulfonation), 110°C (cyclization)
  • Yield : 48–65% after silica gel chromatography.

Alternative Pathways: Mixed Anhydride Formation

Mixed anhydrides, generated using methanesulfonyl chloride or acetic anhydride, offer an alternative activation method. These intermediates facilitate cyclization at milder temperatures (60–70°C) but require stringent moisture control.

Synthesis of (Z)-3-(Benzo[d]dioxol-5-yl)acrylic Acid

Knoevenagel Condensation

The Z-configured acrylic acid is synthesized via Knoevenagel condensation of benzo[d]dioxol-5-carbaldehyde (piperonal) with malonic acid in pyridine, catalyzed by piperidine. The Z isomer is favored by kinetic control at 60°C.

Reaction Optimization :

  • Solvent : Ethanol or acetic acid
  • Catalyst : Piperidine (5 mol%)
  • Yield : 61–68%
  • Z/E Ratio : 7:1 (confirmed by $$ ^1H $$ NMR).

Coupling of Benzofuran-3-amine with (Z)-Acrylic Acid

Acyl Chloride Formation and Amide Coupling

The acrylic acid is converted to its acyl chloride using thionyl chloride in dichloromethane. Subsequent coupling with benzofuran-3-amine employs dimethylformamide (DMF) and potassium carbonate at 80°C for 12 hours.

Critical Parameters :

  • Molar Ratio : 1:1.2 (amine:acyl chloride)
  • Work-Up : Extraction with ethyl acetate, washing with brine
  • Yield : 72–78%.

Stereochemical Control and Purification

Chromatographic Resolution

The Z isomer is isolated via silica gel chromatography using hexane-ethyl acetate gradients (10–30% ethyl acetate). Analytical HPLC (C18 column, acetonitrile-water) confirms >98% stereochemical purity.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for the cyclization step, reducing reaction time from 12 hours to 2 hours and improving yield to 82%.

Chemical Reactions Analysis

Amide Bond Reactions

The acrylamido group (-NH-C=O) in the compound undergoes typical amide transformations.

Hydrolysis

  • Conditions : Acidic (HCl) or basic (NaOH) conditions under reflux.

  • Outcome : Converts the amide to a carboxylic acid (benzofuran-2-carboxylic acid) or its conjugate base, respectively.

  • Citation :

Nucleophilic Substitution

  • Mechanism : The amide nitrogen acts as a nucleophile in substitution reactions with alkylating agents (e.g., benzyl bromide) or acylating agents (e.g., acetic anhydride).

  • Reagents : Alkyl halides, acylating agents, bases like triethylamine.

  • Product : N-alkylated or N-acylated derivatives.

  • Citation :

Benzofuran Ester Reactions

The ethyl ester group (-COOEt) on the benzofuran ring undergoes ester-specific transformations.

Saponification

  • Conditions : Alkaline hydrolysis (NaOH, aqueous ethanol).

  • Outcome : Converts the ester to the carboxylic acid sodium salt, which can be acidified to yield benzofuran-2-carboxylic acid .

  • Citation :

Transesterification

  • Conditions : Acidic catalysts (e.g., H2SO4) with excess alcohol.

  • Outcome : Substitutes the ethyl group with other alcohols (e.g., methanol, isopropanol) .

  • Citation :

Nucleophilic Acyl Substitution

  • Mechanism : Grignard reagents or enolates attack the carbonyl carbon.

  • Reagents : Grignard reagents, ketones, or aldehydes.

  • Product : N-alkylated or N-aryl derivatives .

  • Citation :

Acrylamido Group Reactions

The acrylamido group (-CH₂CH₂NH-C=O) participates in conjugate additions and cycloadditions.

Michael Addition

  • Conditions : Nucleophiles (e.g., amines, thiols) in protic solvents.

  • Outcome : Conjugate addition to the α,β-unsaturated amide system.

  • Citation :

Diels-Alder Reaction

  • Conditions : Diels-Alder partners (e.g., 1,3-butadiene) under high pressure or catalytic hafnium chloride .

  • Outcome : Forms six-membered rings via [4+2] cycloaddition .

  • Citation :

Benzo[d] dioxol-5-yl Substituent Reactions

The methylenedioxy group (-OCH₂O-) reacts via electrophilic aromatic substitution.

Alkylation

  • Conditions : Alkyl halides, Lewis acids (e.g., AlCl3).

  • Outcome : Substitution at the 5-position of the dioxolane ring .

  • Citation :

Oxidative Cleavage

  • Conditions : Strong oxidizing agents (e.g., KMnO4, H2O2).

  • Outcome : Converts the dioxolane ring to a dicarboxylic acid .

  • Citation :

Biological Relevance

The compound’s reactivity aligns with its potential as a bioactive agent. For example:

  • Enzyme Inhibition : The acrylamido group may undergo nucleophilic attack by serine proteases, forming covalent enzyme-inhibitor complexes .

  • Antioxidant Activity : The benzofuran and dioxolane moieties could participate in radical scavenging .

Reaction Comparison Table

Reaction Type Reagents/Conditions Product Citation
Amide hydrolysisNaOH, H2O, refluxBenzofuran-2-carboxylic acid
Diels-Alder cycloaddition1,3-Butadiene, HfCl4·2THFCycloadduct (six-membered ring)
Oxidative cleavageKMnO4, H2O2, acidic conditionsDicarboxylic acid
Michael additionThiols/amines, protic solventConjugate adduct

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules

  • This compound can serve as a building block in synthesizing more complex organic molecules, facilitating advancements in synthetic organic chemistry.

Catalysis

  • It may act as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity.

Biology

Drug Development

  • The compound shows promise in drug discovery processes, particularly for developing new therapeutic agents targeting specific diseases.

Mechanism of Action

  • Its mechanism may involve modulating enzyme activity or receptor interactions, potentially leading to anti-cancer or anti-inflammatory effects.

Medicine

Therapeutic Agents

  • Research has indicated its potential as an anti-cancer agent due to its ability to inhibit tumor growth. For instance, studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines .

Industry Applications

Material Science

  • The compound's unique structure may lead to applications in developing materials with specific electronic or optical properties. Its derivatives could be utilized in creating advanced polymers or coatings.

Case Studies

  • Anticancer Activity Study
    • A study published in Biointerface Research explored the synthesis and anticancer activity of novel benzofurancarboxamides derived from similar structures. The findings indicated that these compounds displayed significant cytotoxic effects on cancer cells .
  • Synthesis Methodologies
    • Research detailing the synthesis of methylenedioxy-bearing compounds highlighted efficient methods for creating derivatives similar to (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate. These methodologies provide insights into scalable production techniques for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole Derivatives: Compounds like 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine.

    Benzofuran Derivatives: Compounds such as 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide.

Uniqueness

(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate is unique due to its combination of a benzofuran core, an ethyl ester group, and a benzo[d][1,3]dioxole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article examines the biological properties, mechanisms of action, and therapeutic potentials of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O4C_{23}H_{22}N_{2}O_{4}, with a molecular weight of 390.4 g/mol. The compound features a benzofuran core substituted with a benzo[d][1,3]dioxole moiety and an ethyl acrylamide functional group.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:

CompoundTarget OrganismMIC (µg/mL)
10bBacillus subtilis1.25 ± 0.60
10aE. coliComparable to penicillin

These values suggest that the compound may possess similar or enhanced antibacterial activity compared to established antibiotics .

Inhibition of Acetylcholinesterase (AChE)

The compound's structural similarities to known AChE inhibitors suggest potential neuroprotective effects. Preliminary studies on related compounds demonstrated promising AChE inhibitory activity:

CompoundIC50 (µM)Reference
10d0.55 ± 1.00
EserineStandard

These findings indicate that modifications in the benzofuran structure can lead to enhanced AChE inhibition, which is crucial for treating neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and bacterial cell wall synthesis pathways:

  • Mur Ligase Inhibition : Compounds similar to this structure have shown inhibitory activity against Mur ligases such as MurD and MurE, which are vital for bacterial cell wall synthesis .
  • Antioxidant Properties : Benzofuran derivatives are known for their antioxidant activities, which can contribute to their overall biological efficacy .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various benzofuran derivatives, it was found that certain modifications led to increased potency against Gram-positive bacteria. The study highlighted the importance of the functional groups attached to the benzofuran core in enhancing antimicrobial efficacy .

Neuroprotective Effects

Another investigation into the neuroprotective properties of benzofuran derivatives revealed that compounds with similar structures exhibited significant inhibition of AChE, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate while minimizing isomer formation?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to favor the Z-isomer. For example, reports a 76.3% yield for a benzofuran derivative using THF and NaH, but 2% isomer impurities were noted. To reduce isomerization, consider low-temperature reactions or chiral auxiliaries. Column chromatography () or preparative HPLC can separate isomers post-synthesis. Monitoring reaction progress via TLC or GCMS () helps identify optimal stopping points .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C-NMR : Assign signals to confirm acrylamido and benzofuran moieties (e.g., δ 7.2–8.0 ppm for aromatic protons in and ).
  • IR Spectroscopy : Identify carbonyl (1705 cm⁻¹) and acrylamido (1650 cm⁻¹) stretches ().
  • HRMS : Validate molecular ion peaks; address discrepancies between calculated and observed values (e.g., reports EI-HRMS deviations, possibly due to isomer interference) .

Q. How can researchers resolve discrepancies in mass spectral data during structural characterization?

  • Methodological Answer : Re-analyze the sample using high-resolution MS (HRMS) to distinguish isotopic patterns or co-eluting impurities. For example, highlights EI-HRMS inconsistencies due to 2% impurities. Complementary techniques like LC-MS or tandem MS can isolate and identify minor components .

Q. What purification strategies are effective for benzofuran derivatives with polar functional groups?

  • Methodological Answer : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures in ). For isomers, employ chiral columns or recrystallization in solvents like MeOH/CHCl₃ (). Preparative HPLC with a C18 column is recommended for high-polarity analogs .

Advanced Research Questions

Q. What reaction mechanisms underpin the stereoselective synthesis of the Z-configuration in acrylamido-benzofuran derivatives?

  • Methodological Answer : The Z-isomer may form via kinetic control in sterically hindered environments. For example, synthesizes (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives under thermal conditions favoring the trans isomer. To favor Z-configuration, use bulky bases (e.g., LDA) or photochemical methods to manipulate transition states .

Q. How can computational methods predict the bioactivity of this compound for neurogenesis or antiviral studies?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like HIV-1 reverse transcriptase () or neurogenesis-related receptors (). QSAR models can correlate structural features (e.g., benzodioxole lipophilicity) with activity. MD simulations (AMBER/CHARMM) validate stability of ligand-receptor complexes .

Q. What strategies address regioselectivity challenges in benzofuran functionalization during analog synthesis?

  • Methodological Answer : Use directing groups (e.g., -NHCO- in ) to guide electrophilic substitution. For example, employs [3,3]-sigmatropic rearrangements to regioselectively construct benzofuran cores. Transition metal catalysts (Pd, Cu) can also control cross-coupling positions .

Q. How can researchers design SAR studies for analogs with improved metabolic stability?

  • Methodological Answer : Synthesize analogs with:

  • Bioisosteres : Replace the ethyl ester ( ) with tert-butyl or cyclopropyl esters to enhance stability.
  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzodioxole ring () to alter metabolism.
  • In Vitro Assays : Test analogs in microsomal stability assays and monitor metabolites via LC-MS .

Data Contradiction Analysis

  • Example : reports 100% purity but identifies 2% impurities via GCMS. This discrepancy arises because purity assays (e.g., NMR) may not detect low-abundance isomers. To reconcile data, use orthogonal methods: HRMS for molecular ions, HPLC for purity, and 2D-NMR (e.g., NOESY) to confirm stereochemistry .

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